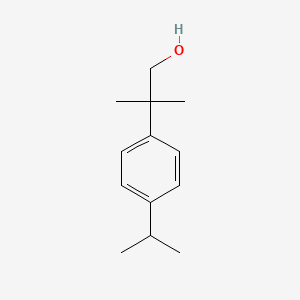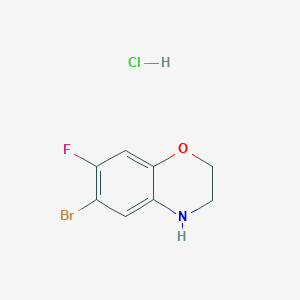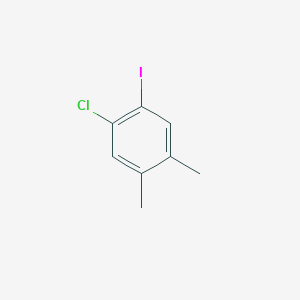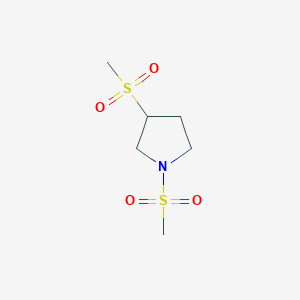
2-(4-Isopropylphenyl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropylphenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a methylpropan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-isopropylbenzene with acetone, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the alkylation step, and a reducing agent like sodium borohydride (NaBH4) for the reduction step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to ensure high selectivity and minimal by-product formation. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
2-(4-Isopropylphenyl)-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: HNO3, H2SO4, Cl2, Br2, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
2-(4-Isopropylphenyl)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 2-(4-Isopropylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound’s antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.
相似化合物的比较
Similar Compounds
4-Isopropenylphenol: An organic compound with a similar isopropyl group attached to a phenyl ring, but with a different functional group (phenol instead of alcohol).
4-Isopropylbenzyl alcohol: Another compound with an isopropyl group attached to a phenyl ring, but with a benzyl alcohol moiety.
Uniqueness
2-(4-Isopropylphenyl)-2-methylpropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of an isopropyl group and a methylpropan-1-ol moiety makes it a versatile compound with diverse applications in various fields.
属性
IUPAC Name |
2-methyl-2-(4-propan-2-ylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(2)11-5-7-12(8-6-11)13(3,4)9-14/h5-8,10,14H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTASMXXAEGVHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2595231.png)

![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2595234.png)


![N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2595238.png)
![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide](/img/structure/B2595241.png)


![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2595246.png)
![1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2595247.png)

![1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2595250.png)
